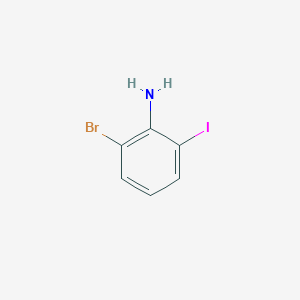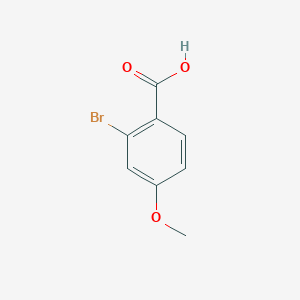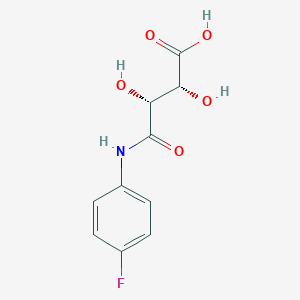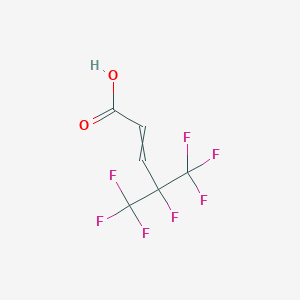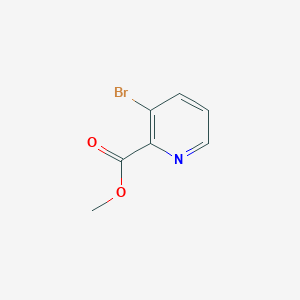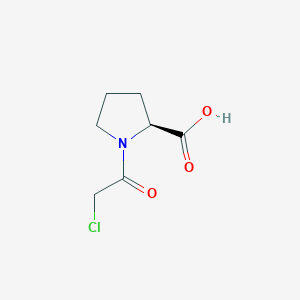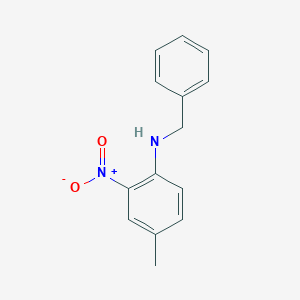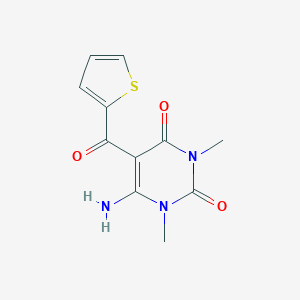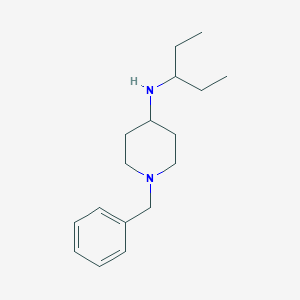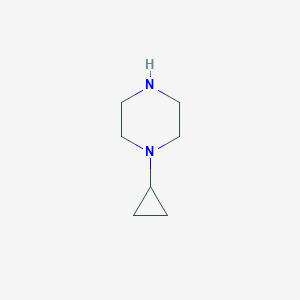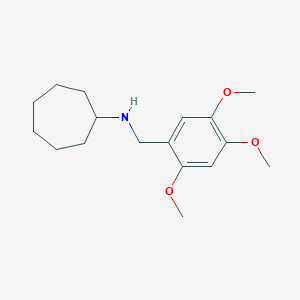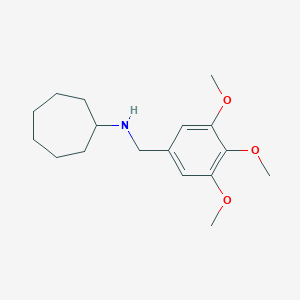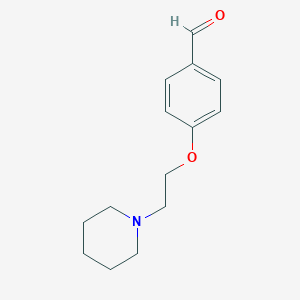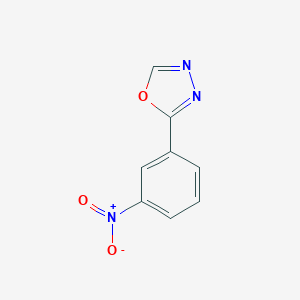
Selenuro de germanio(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germanium(II) selenide is a chemical compound with the formula GeSe. It is a crystalline solid that exhibits orthorhombic crystal symmetry at room temperature and transforms into a cubic structure at higher temperatures. This compound is known for its promising optoelectronic properties, making it a valuable material in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
Germanium(II) selenide has a wide range of scientific research applications, including:
Optoelectronics: Due to its excellent optoelectronic properties, germanium(II) selenide is used in thin-film solar cells and photoelectrochemical water-splitting devices.
Nanophotonics: Its unique crystal structure and semiconductor properties make it suitable for applications in nanophotonic devices.
Photocatalysis: Germanium(II) selenide is used in photocatalytic applications for solar light harvesting and water photoelectrolysis cells.
Material Science: It is studied for its potential in developing new materials with enhanced electronic and optical properties.
Mecanismo De Acción
- GeSe primarily interacts with semiconductor materials, especially in thin-film solar cells (TFSCs) and photoelectrochemical (PEC) devices .
- GeSe is a 2D semiconductor material with strong anisotropy, similar to black phosphorus. It exhibits excellent stability in air conditions .
Target of Action
Mode of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Germanium(II) selenide can be synthesized through several methods, including:
Direct Combination: Germanium and selenium are directly combined at high temperatures to form germanium(II) selenide.
Chemical Vapor Transport: This method involves the transport of germanium and selenium vapors in a sealed tube, where they react to form germanium(II) selenide.
Solution-Based Methods: Germanium(II) selenide can also be synthesized using solution-based methods, where germanium and selenium precursors are reacted in a solvent under controlled conditions.
Industrial Production Methods: In industrial settings, germanium(II) selenide is typically produced using high-temperature solid-state reactions or chemical vapor deposition techniques. These methods ensure the production of high-purity germanium(II) selenide suitable for various applications .
Types of Reactions:
Oxidation: Germanium(II) selenide can undergo oxidation to form germanium dioxide and selenium dioxide.
Reduction: It can be reduced back to elemental germanium and selenium under specific conditions.
Substitution: Germanium(II) selenide can participate in substitution reactions with other chalcogenides to form mixed chalcogenide compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize germanium(II) selenide.
Reducing Agents: Hydrogen or other reducing agents can be used to reduce germanium(II) selenide.
Reaction Conditions: These reactions typically occur at elevated temperatures and may require specific catalysts to proceed efficiently.
Major Products:
Oxidation Products: Germanium dioxide and selenium dioxide.
Reduction Products: Elemental germanium and selenium.
Substitution Products: Mixed chalcogenide compounds.
Comparación Con Compuestos Similares
Germanium(II) selenide can be compared with other similar compounds, such as:
Germanium diselenide (GeSe2): This compound has different stoichiometry and properties compared to germanium(II) selenide.
Tin selenide (SnSe): Tin selenide is another chalcogenide with promising applications in optoelectronics and thermoelectrics.
Germanium monosulfide (GeS): Germanium monosulfide is similar in structure but has different electronic and optical properties.
Germanium(II) selenide stands out due to its unique combination of optoelectronic properties, making it a valuable material for various advanced applications.
Propiedades
IUPAC Name |
selanylidenegermanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeSe/c1-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPCQXEUZLFTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge]=[Se] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeSe |
Source


|
| Record name | Germanium(II) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Germanium(II)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12065-10-0 |
Source


|
| Record name | Germanium selenide (GeSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium selenide (GeSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
